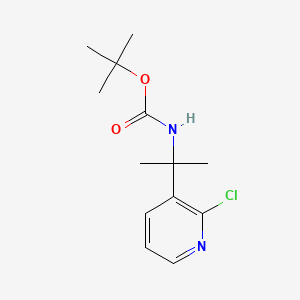
1-Chloromethylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloromethylimidazole is a heterocyclic organic compound that features an imidazole ring with a chloromethyl group attached to the nitrogen atom at position 1. This compound is of significant interest due to its versatile applications in various fields such as organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloromethylimidazole can be synthesized through several methods. One common approach involves the chloromethylation of imidazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the reaction of imidazole with chloromethyl methyl ether in the presence of a suitable catalyst, followed by purification steps to isolate the pure compound.
化学反応の分析
Types of Reactions: 1-Chloromethylimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted imidazole derivatives.
Oxidation: The compound can be oxidized to form imidazole-1-carboxaldehyde or imidazole-1-carboxylic acid under appropriate conditions.
Reduction: Reduction of this compound can yield 1-methylimidazole, a compound with different chemical properties and applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products Formed:
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.
Oxidation: Imidazole-1-carboxaldehyde or imidazole-1-carboxylic acid.
Reduction: 1-Methylimidazole.
科学的研究の応用
1-Chloromethylimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1-chloromethylimidazole largely depends on its chemical reactivity. The chloromethyl group is highly reactive towards nucleophiles, allowing the compound to modify various biological molecules. This reactivity can lead to the inhibition of enzymes, disruption of cellular processes, or the formation of covalent bonds with target molecules. The specific molecular targets and pathways involved vary depending on the context of its use.
類似化合物との比較
1-Methylimidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethylimidazole: Similar structure but with the chloromethyl group attached to the second position of the imidazole ring, leading to different reactivity and applications.
Imidazole: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness: 1-Chloromethylimidazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
特性
分子式 |
C4H5ClN2 |
|---|---|
分子量 |
116.55 g/mol |
IUPAC名 |
1-(chloromethyl)imidazole |
InChI |
InChI=1S/C4H5ClN2/c5-3-7-2-1-6-4-7/h1-2,4H,3H2 |
InChIキー |
TWPKGTSKDIBDLD-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


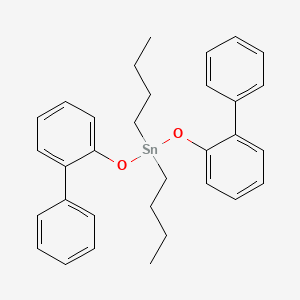
![Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B13939482.png)
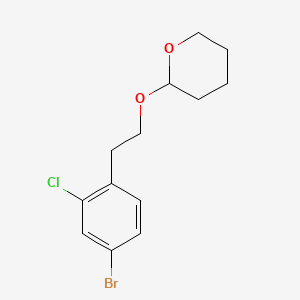
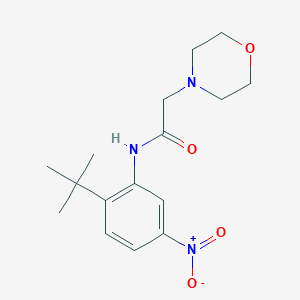
![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)

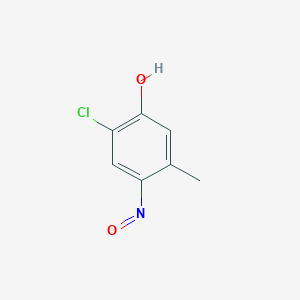
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
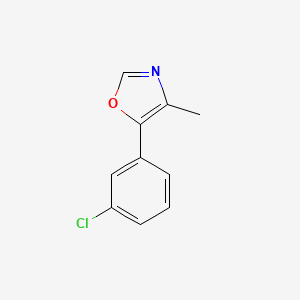
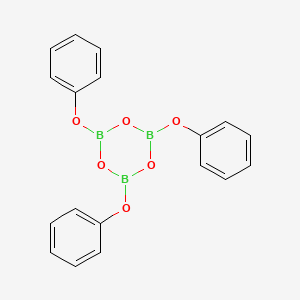
![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)
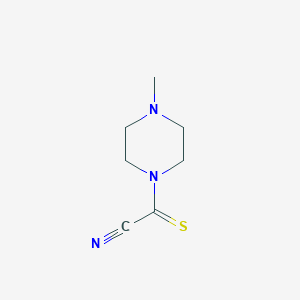
![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
